Methyl 2-cyano-4-fluoro-3-methoxybenzoate
Description
Methyl 2-cyano-4-fluoro-3-methoxybenzoate (CAS: 1509853-82-0) is a substituted benzoate ester characterized by a cyano group at position 2, a fluorine atom at position 4, and a methoxy group at position 2. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol. This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions . Its structural features—such as the electron-withdrawing cyano and fluorine substituents—enhance stability and influence intermolecular interactions, making it a valuable building block in heterocyclic chemistry .
Properties
IUPAC Name |
methyl 2-cyano-4-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDTVQWVZHSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-4-fluoro-3-methoxybenzoate typically involves the esterification of 2-cyano-4-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-4-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-cyano-4-fluoro-3-methoxybenzoic acid.
Reduction: Methyl 2-amino-4-fluoro-3-methoxybenzoate.
Scientific Research Applications
Methyl 2-cyano-4-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-4-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluoro groups can influence the compound’s binding affinity and specificity for molecular targets, while the methoxy group can affect its solubility and bioavailability .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-Withdrawing Groups: The cyano and fluorine substituents in the target compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in ester hydrolysis or transesterification reactions. This contrasts with sulfonylurea herbicides (e.g., metsulfuron-methyl), where the sulfonylurea bridge and triazine ring dominate reactivity .
- Biological Activity: Unlike sulfonylurea derivatives, this compound lacks the sulfonylurea moiety critical for herbicidal activity.
- Stability: Fluorine’s inductive effect increases the compound’s resistance to oxidative degradation compared to non-fluorinated analogs. This property is advantageous in formulations requiring long-term stability .
Research Findings and Limitations
- Toxicological Gaps: Unlike halogenated azo dyes (e.g., 4-dimethylaminoazobenzene derivatives), which show carcinogenic activity in rats, the target compound’s toxicity profile remains unstudied .
Biological Activity
Methyl 2-cyano-4-fluoro-3-methoxybenzoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈FNO₃
- Molecular Weight : 181.16 g/mol
- Functional Groups :
- Cyano group (-CN)
- Fluoro group (-F)
- Methoxy group (-OCH₃)
These functional groups contribute to the compound's unique chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of cyano and fluoro groups enhances its binding affinity and specificity for molecular targets. The methoxy group influences solubility and bioavailability, which are critical for its pharmacological effects.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies on related compounds have shown their ability to bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
In a comparative analysis, this compound was evaluated alongside other methoxybenzoyl derivatives. The results demonstrated that while it exhibited modest cytotoxicity, it was less potent than some of its analogs that effectively targeted tubulin dynamics in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays suggest that it may modulate the activity of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.
Case Studies
- In Vivo Studies on Antitumor Efficacy :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| Methyl 2-cyano-4-fluoro-5-methoxybenzoate | Different positioning of methoxy group | 0.88 |
| Methyl 4-cyano-3-fluorobenzoate | Variations in cyano and fluoro substituents | 0.85 |
| Methyl 2-cyano-3-fluoro-4-methoxybenzoate | Different arrangement of functional groups | 0.87 |
This compound stands out due to its specific functional group arrangement, which may enhance its reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
